molecular formula C18H19NO2 B5465240 (2E)-N-(4-ethoxyphenyl)-2-methyl-3-phenylprop-2-enamide

(2E)-N-(4-ethoxyphenyl)-2-methyl-3-phenylprop-2-enamide

Cat. No.: B5465240
M. Wt: 281.3 g/mol
InChI Key: IPVPLGFTAFWFMW-BUHFOSPRSA-N
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Description

(2E)-N-(4-ethoxyphenyl)-2-methyl-3-phenylprop-2-enamide is an organic compound that belongs to the class of chalcones. Chalcones are a group of compounds characterized by the presence of an aromatic ketone and an enone structure. This compound is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

(E)-N-(4-ethoxyphenyl)-2-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-3-21-17-11-9-16(10-12-17)19-18(20)14(2)13-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,19,20)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVPLGFTAFWFMW-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2E)-N-(4-ethoxyphenyl)-2-methyl-3-phenylprop-2-enamide typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxyacetophenone and an appropriate aldehyde under basic conditions. The reaction mixture is usually heated to facilitate the formation of the chalcone structure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(2E)-N-(4-ethoxyphenyl)-2-methyl-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of (2E)-N-(4-ethoxyphenyl)-2-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation . Additionally, it may interfere with the signaling pathways involved in cancer cell growth and survival .

Comparison with Similar Compounds

(2E)-N-(4-ethoxyphenyl)-2-methyl-3-phenylprop-2-enamide can be compared with other similar chalcone derivatives, such as:

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